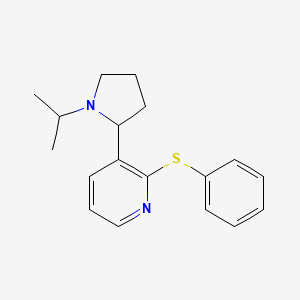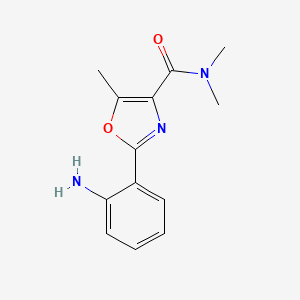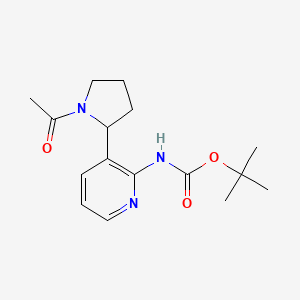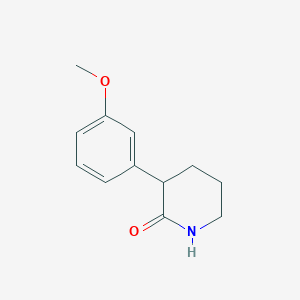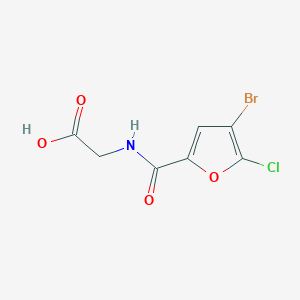
4-Amino-1-cyclopropyl-5-(pyridin-3-yl)pyrrolidin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Amino-1-cyclopropyl-5-(pyridin-3-yl)pyrrolidin-2-one is a heterocyclic compound that features a pyrrolidinone ring fused with a pyridine ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a scaffold in drug discovery .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the cyclization of a suitable precursor under acidic or basic conditions . The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the efficiency and scalability of the process. Additionally, purification techniques such as crystallization or chromatography are employed to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
4-Amino-1-cyclopropyl-5-(pyridin-3-yl)pyrrolidin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and the use of solvents like ethanol or dichloromethane .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, leading to a diverse array of derivatives with potential biological activities .
Scientific Research Applications
4-Amino-1-cyclopropyl-5-(pyridin-3-yl)pyrrolidin-2-one has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-Amino-1-cyclopropyl-5-(pyridin-3-yl)pyrrolidin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrrolidinone derivatives and pyridine-containing molecules. Examples include:
Pyrrolizines: These compounds share the pyrrolidine ring structure and exhibit similar biological activities.
Pyrrolidine-2-one: A simpler analog that lacks the cyclopropyl and pyridine groups but retains the core pyrrolidinone structure.
Pyrrolidine-2,5-diones: These compounds feature additional functional groups and are studied for their diverse biological activities.
Uniqueness
4-Amino-1-cyclopropyl-5-(pyridin-3-yl)pyrrolidin-2-one is unique due to its combination of the cyclopropyl and pyridine groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable scaffold in drug discovery and a subject of ongoing research .
Properties
Molecular Formula |
C12H15N3O |
|---|---|
Molecular Weight |
217.27 g/mol |
IUPAC Name |
4-amino-1-cyclopropyl-5-pyridin-3-ylpyrrolidin-2-one |
InChI |
InChI=1S/C12H15N3O/c13-10-6-11(16)15(9-3-4-9)12(10)8-2-1-5-14-7-8/h1-2,5,7,9-10,12H,3-4,6,13H2 |
InChI Key |
BIWGSXQRPDRLJY-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1N2C(C(CC2=O)N)C3=CN=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



